Lipophilicity (logD): 1,2,4- vs 1,3,4-Oxadiazole Regioisomeric Comparison
A systematic matched-pair analysis of oxadiazole isomers across the AstraZeneca collection reveals a large and consistent lipophilicity difference. The median experimental logD for 1,2,4-oxadiazole isomers is 4.4, which is 1.2 log units higher than the median of 3.2 for the corresponding 1,3,4-oxadiazole matched pairs [1]. This translates to an approximately 16-fold increase in lipophilicity for the 1,2,4-scaffold. For the target compound, this elevated logD is further amplified by the meta-trifluoromethyl group, making it particularly suitable for applications requiring enhanced membrane permeability.
| Evidence Dimension | Lipophilicity (Experimental logD) |
|---|---|
| Target Compound Data | Median logD = 4.4 (for 1,2,4-oxadiazole class) |
| Comparator Or Baseline | Median logD = 3.2 (for 1,3,4-oxadiazole class) |
| Quantified Difference | Δ logD = +1.2 (~16-fold higher lipophilicity) |
| Conditions | HPLC LC/MS method; matched molecular pair analysis of 148 pairs from the AstraZeneca compound collection |
Why This Matters
This confirms the 1,2,4-scaffold is not a generic replacement; the pronounced lipophilicity difference directly impacts CNS penetration, metabolic stability, and solubility profiles, making it a critical selection criterion for permeability-driven projects.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
